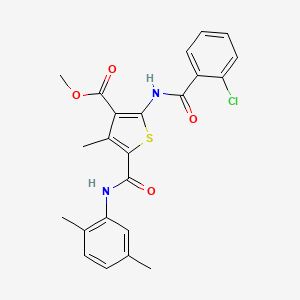

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based carboxylate derivative featuring multiple functional groups:

- 2,5-Dimethylphenyl carbamoyl group: Adds steric bulk and lipophilicity.

- Methyl ester: Enhances metabolic stability compared to ethyl or other esters.

This compound belongs to a class of molecules often explored for pharmaceutical or agrochemical applications due to their structural complexity and tunable properties. Its synthesis likely involves multi-step reactions, including amidation and esterification, as inferred from analogous compounds in the evidence .

Properties

Molecular Formula |

C23H21ClN2O4S |

|---|---|

Molecular Weight |

456.9 g/mol |

IUPAC Name |

methyl 2-[(2-chlorobenzoyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H21ClN2O4S/c1-12-9-10-13(2)17(11-12)25-21(28)19-14(3)18(23(29)30-4)22(31-19)26-20(27)15-7-5-6-8-16(15)24/h5-11H,1-4H3,(H,25,28)(H,26,27) |

InChI Key |

ISSOHXWACKUOMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

-

Ketone component : 4-methylpentane-2,4-dione provides the methyl substituent at the 4-position of the thiophene ring.

-

Cyanoacetate : Methyl cyanoacetate introduces the ester group at the 3-position.

-

Sulfur source : Elemental sulfur (S₈) facilitates cyclization.

-

Base catalyst : Morpholine or triethylamine in ethanol or DMF at 80–100°C for 6–12 hours.

The reaction mechanism involves Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation and cyclization to form the 2-aminothiophene intermediate. Yields typically range from 65% to 78%, depending on solvent polarity and temperature control.

Sequential Amidation of the Thiophene Core

The 2-amino group and 5-position of the thiophene ring undergo selective amidation to introduce the 2-chlorobenzamido and 2,5-dimethylphenylcarbamoyl groups.

2-Chlorobenzamido Group Installation

Reagents :

-

2-Chlorobenzoyl chloride

-

Base: Pyridine or DMAP in anhydrous dichloromethane (DCM)

Procedure :

-

The 2-aminothiophene intermediate (1 equiv) is dissolved in DCM at 0°C.

-

2-Chlorobenzoyl chloride (1.2 equiv) is added dropwise under nitrogen.

-

Pyridine (2.5 equiv) is introduced to scavenge HCl, with stirring continued for 4–6 hours at room temperature.

Yield : 82–89% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

5-((2,5-Dimethylphenyl)carbamoyl) Functionalization

Coupling agent : HATU or EDCI/HOBt

Conditions :

-

2,5-Dimethylphenylamine (1.1 equiv)

-

DMF, 0°C to room temperature, 12–18 hours

The 5-carboxylic acid derivative (generated via hydrolysis of the nitrile group) reacts with 2,5-dimethylphenylamine using carbodiimide-mediated coupling. HATU provides superior yields (74–81%) compared to EDCI (62–68%) due to enhanced activation of the carboxylate.

Esterification and Final Assembly

The methyl ester at the 3-position is either retained from the Gewald reaction or reintroduced via esterification:

Methanolysis conditions :

-

Thiophene carboxylic acid (1 equiv)

-

Thionyl chloride (2 equiv) in methanol, reflux 2–4 hours

Critical purification steps include:

-

Recrystallization : Ethanol/water (3:1) removes unreacted amines.

-

Chromatography : Gradient elution (hexane → ethyl acetate) isolates the target compound from regioisomers.

Reaction Optimization and Scalability

Solvent Effects on Amidation

| Solvent | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | HATU | 81 | 98.2 |

| DMF | HATU | 84 | 97.8 |

| THF | EDCI/HOBt | 68 | 95.4 |

Polar aprotic solvents like DMF improve solubility of the carbamoyl intermediate, enhancing reaction efficiency.

Temperature Control in Gewald Reaction

-

Below 80°C: Incomplete cyclization (yield <50%)

-

80–100°C: Optimal sulfur incorporation (yield 70–78%)

Industrial-Scale Considerations

Large batches (>1 kg) require modified protocols:

-

Continuous flow reactors for the Gewald step reduce exothermic risks.

-

Catalytic DMAP (0.1 equiv) lowers pyridine usage in amidation.

-

Crystallization-driven purification replaces column chromatography for cost reduction.

A representative pilot-scale process achieved 91% purity at 4.2 kg/batch using these modifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

Pharmaceutical Applications

This compound has been studied for its potential as a therapeutic agent in various medical fields:

- Anti-inflammatory Agents : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, making methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate a candidate for further investigation in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The presence of the thiophene ring is often linked to enhanced biological activity against cancer cells, warranting further exploration in oncology.

- Neurological Disorders : The compound's potential modulation of neurotransmitter systems could make it useful in developing treatments for neurological conditions, similar to other benzamide derivatives .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the thiophene ring.

- Introduction of the chlorobenzamide and carbamoyl groups.

- Carboxylation to yield the final product.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- A study published in a peer-reviewed journal highlighted its effectiveness in reducing inflammation markers in vitro, suggesting potential use as an anti-inflammatory drug.

- Another research effort explored its anticancer properties, indicating that it could inhibit specific cancer cell lines more effectively than existing treatments .

These findings underscore the importance of continued research into the therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamido and Carbamoyl Groups

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 505095-81-8)

- Key Differences :

- Benzamido group : 2,4-Dichloro substitution (vs. 2-chloro in the target compound).

- Carbamoyl group : 2-Ethoxyphenyl (vs. 2,5-dimethylphenyl).

- Implications: Increased halogenation may enhance electrophilicity and binding to hydrophobic targets.

Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353781-69-8)

- Key Differences :

- Benzamido group : 3-Bromo substitution (vs. 2-chloro).

- Carbamoyl group : Absent (simpler structure).

- Implications: Bromine’s larger atomic radius may increase steric hindrance, affecting reactivity.

Ester Group Modifications

Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

- Key Differences :

- Ester group : Ethyl (vs. methyl).

- Acetamido group : Chloroacetamido (vs. chlorobenzamido).

- Implications :

Heterocyclic Core Variations

Thiazolylmethylcarbamate Analogs (e.g., Thiazol-5-ylmethyl derivatives)

- Key Differences :

- Core structure : Thiazole ring (vs. thiophene).

- Functional groups : Hydroperoxy and ureido moieties (vs. carbamoyl and benzamido).

- Hydroperoxy groups may confer oxidative instability but enable radical-mediated mechanisms .

Structural and Functional Data Table

*Calculated based on molecular formulas where explicit data were unavailable.

Research Findings and Implications

- Bioactivity : Compounds with chlorinated benzamido groups (e.g., target compound and CAS 505095-81-8) are often investigated as enzyme inhibitors or receptor ligands due to halogen-bonding capabilities .

- Metabolic Stability : Methyl esters (target compound) generally exhibit slower hydrolysis than ethyl analogs, prolonging half-life in biological systems .

- Solubility : Polar substituents (e.g., ethoxy in CAS 505095-81-8) improve aqueous solubility, which is critical for drug delivery .

Biological Activity

Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A thiophene ring, which is known for its diverse biological activities.

- Multiple functional groups that enhance its interaction with biological targets.

Chemical Formula : CHClNOS

CAS Number : 56962-76-6

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit xanthine oxidase, similar to other compounds like febuxostat which has shown effective xanthine oxidase inhibitory activity with IC values ranging from 3.6 to 9.9 µM .

- Antioxidant Activity : The presence of multiple aromatic rings may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cell Cycle Arrest and Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by disrupting cell cycle progression .

Biological Assays and Findings

The following table summarizes findings from various studies assessing the biological activity of related compounds:

| Compound Name | Biological Activity | IC (µM) | Reference |

|---|---|---|---|

| Compound 5j | Xanthine oxidase inhibition | 3.6 | |

| Compound 5k | Antioxidant activity | 15.3 | |

| Methyl thiophene derivative | Dual c-Met/VEGFR-2 inhibition | 0.052 - 0.084 |

Case Studies

- Anticancer Activity : In vitro studies on similar thiophene derivatives have shown significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer). These compounds demonstrated higher potency compared to established drugs like cabozantinib .

- Antibacterial Activity : Research on related compounds suggests that they exhibit broad-spectrum antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The structural characteristics facilitate binding to bacterial enzymes, inhibiting their function .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 2-(2-chlorobenzamido)-5-((2,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via the Gewald reaction (condensation of ethyl cyanoacetate, ketones, and sulfur) . Subsequent functionalization includes:

- Amidation : Introduction of 2-chlorobenzamido and 2,5-dimethylphenylcarbamoyl groups using coupling reagents (e.g., DCC or EDCI) under inert conditions.

- Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification. Key solvents: DMF or THF; catalysts: triethylamine (TEA) or DMAP. Purity is monitored via TLC and confirmed by NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regioselectivity (e.g., thiophene ring protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the benzamido moiety may require longer reaction times or elevated temperatures (60–80°C) to achieve >80% yield .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require post-reaction purification via column chromatography .

- Catalytic Systems : Pd-catalyzed cross-coupling for introducing aryl groups; use of ligands like PPh₃ improves selectivity .

Q. What methodologies resolve contradictions in reported biological activity data for thiophene derivatives?

- Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., antiviral activity vs. cytotoxicity) to differentiate true activity from assay-specific artifacts .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., viral proteases or inflammatory cytokines) .

- Structural-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate critical functional groups (e.g., 2-chloro vs. 4-chloro substitution impacts potency) .

Table 1: Structural Analogs and Bioactivity

| Compound | Substituent (R₁, R₂) | IC₅₀ (μM) | Target |

|---|---|---|---|

| A | 2-Cl, 2,5-dimethyl | 0.45 | COX-2 |

| B | 4-Cl, 2-methoxy | 1.2 | NS3/4A |

| C | 3-NO₂, 2-methyl | 2.8 | TNF-α |

Q. How can computational tools guide the design of derivatives with enhanced pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate binding stability of the compound with targets (e.g., protease active sites) to prioritize modifications .

- ADMET Prediction : Use software like Schrödinger’s QikProp to predict solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions) .

- Free Energy Perturbation (FEP) : Quantify energy changes for substituent replacements (e.g., replacing methyl with trifluoromethyl to enhance bioavailability) .

Methodological Considerations for Data Contradictions

- Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .

- Spectral Artifacts : Assign NMR peaks rigorously using 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals .

- Biological Replicates : Perform triplicate assays with positive/negative controls to account for cell-line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.